molecular formula C24H46N4O10 B2678734 tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate CAS No. 2306245-65-6

tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate

Cat. No. B2678734
CAS RN: 2306245-65-6
M. Wt: 550.65
InChI Key: HMGRHEKFNXWMHP-LVAJUWGCSA-N
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Description

The compound “tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate” is a derivative of tert-butyl carbamate . Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which is a functional group derived from carbamic acid .


Synthesis Analysis

While specific synthesis methods for “tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate” were not found, tert-butyl carbamates can be synthesized from amines and di-tert-butyl dicarbonate in a process known as Boc protection .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate serves as a critical intermediate in the synthesis of complex organic molecules. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related compounds, have been easily prepared from aldehydes and tert-butyl N-hydroxycarbamate. These sulfones behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, illustrating their importance as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Synthesis of Biologically Active Compounds

This compound is also instrumental in the synthesis of biologically active molecules, such as tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate in the synthesis of omisertinib (AZD9291), a medication used for treating lung cancer. The method established for its synthesis showcases the utility of tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate in pharmaceutical development, highlighting the compound's role in creating treatments for serious diseases (Zhao, Guo, Lan, & Xu, 2017).

Enabling Synthesis of Complex Molecules

Further demonstrating its application, directed lithiation of compounds related to tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate has enabled the efficient synthesis of various substituted products, showcasing the compound's utility in introducing functional groups into complex molecules. This methodology facilitates the creation of diverse chemical entities for research and development purposes, illustrating the broad utility of tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).

properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-methoxypiperidin-3-yl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGRHEKFNXWMHP-LVAJUWGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1OC.CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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